Product packaging for Isodomoic acid G(Cat. No.:CAS No. 188346-81-8)

Isodomoic acid G

Cat. No.: B3034551
CAS No.: 188346-81-8
M. Wt: 311.33 g/mol
InChI Key: MKCCCBSBSRCARB-NMWGDLGCSA-N
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Description

Contextualization of Marine Natural Products Research

The world's oceans represent a vast and largely untapped reservoir of chemical diversity, yielding a remarkable array of natural products with significant biological activities. Research into marine natural products (MNPs) began in earnest in the 1960s, driven by the recognition that marine organisms, exposed to unique environmental pressures, produce compounds with novel structures and potent bioactivities eco-vector.comoup.comfrontiersin.orgwisdomlib.orgresearchgate.netpharmaceutical-journal.commdpi.comijbcp.comresearchgate.netnih.gov. These compounds, often secondary metabolites, are of considerable interest for drug discovery and development, offering potential applications in pharmaceuticals, food supplements, and as research tools eco-vector.comoup.comfrontiersin.orgpharmaceutical-journal.commdpi.comijbcp.comnih.gov. The exploration of marine environments has led to the identification of numerous compounds with therapeutic potential, including those targeting cancer, infectious diseases, and neurological disorders oup.comfrontiersin.orgpharmaceutical-journal.commdpi.comijbcp.comnih.gov.

Isodomoic Acid G as a Key Kainoid Amino Acid

This compound is a member of the kainoid amino acid family, a group of non-proteinogenic amino acids derived from marine organisms nih.govnih.govmdpi.comcdnsciencepub.comresearchgate.netresearchgate.netmdpi.commdpi.com. These compounds are structurally characterized by a pyrrolidine (B122466) ring system, often featuring a 3-carboxymethyl moiety and a substituted side chain at the C4 position nih.govnih.govresearchgate.netmdpi.comiarc.fr. Kainoid amino acids are closely related to kainic acid and domoic acid (DA), differing primarily in the position and stereochemistry of their double bonds within the side chain nih.govnih.govcdnsciencepub.comresearchgate.netmdpi.comacs.org.

Isodomoic acids G and H were first isolated in 1997 from the red alga Chondria armata nih.govacs.org. These specific isomers are distinguished by the presence of a C4 exocyclic double bond, with their structures differing in the E/Z configuration of this alkene acs.org. The chemical structure of this compound is defined as (2S,3S,4E)-3-(carboxymethyl)-4-[(E,5R)-5-carboxy-1-methyl-hex-2-enylidene]pyrrolidine-2-carboxylic acid naturalproducts.net. The synthesis of these complex molecules has been a focus of organic chemistry research, employing strategies such as sequential silylcarbocyclization and silicon-based cross-coupling reactions to construct the pyrrolidine core and its characteristic side chain nih.govnih.govacs.orgthieme-connect.com.

Overview of Neuroexcitatory Properties in Research Contexts

Kainoid amino acids, including isodomoic acids, are well-established as potent neuroexcitatory agents nih.govnih.govmdpi.comcdnsciencepub.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govacs.orgnih.govawi.deresearchgate.net. In the central nervous system, they function as mimics of the excitatory neurotransmitter glutamate (B1630785), interacting with ionotropic glutamate receptors, particularly the kainate (KA) and AMPA receptor subtypes nih.govcdnsciencepub.comresearchgate.netmdpi.comiarc.frnih.govnih.govresearchgate.net. This interaction leads to neuronal depolarization and can trigger excitotoxicity, a process implicated in neuronal damage nih.govnih.gov.

While kainic acid and domoic acid are known for their high potency and value as research tools in neuroscience, isodomoic acids generally exhibit lower potency and affinity for these receptors compared to DA nih.govnih.govnih.govacs.orgawi.deresearchgate.net. For instance, studies have shown that isodomoic acids A and C possess significantly lower binding affinities to the GluR6 subunit of kainate receptors than domoic acid nih.gov. Similarly, isodomoic acids D, E, and F demonstrate reduced affinities for high-affinity KA binding sites nih.gov. These differences in receptor interaction are attributed to variations in their chemical structures, particularly the geometry of the side chain nih.govacs.orgawi.de. The scarcity of these compounds from natural sources has historically driven efforts towards their total synthesis to ensure a sufficient supply for scientific investigation nih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO6 B3034551 Isodomoic acid G CAS No. 188346-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCCBSBSRCARB-NMWGDLGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of Isodomoic Acid G

Macroalgal Sources of Isodomoic Acid G

Chondria armata: Primary Source and Historical Isolation

The red alga Chondria armata holds historical significance as the original source from which domoic acid (DA) was first isolated by Japanese scientists in the 1950s and 1960s wikipedia.orgissc.orgnih.govresearchgate.netresearchgate.net. Further research into the chemical constituents of Chondria armata led to the identification and isolation of various domoic acid isomers. Specifically, Isodomoic Acids G and H were identified and isolated from this red alga fao.orgresearchgate.netnih.govnih.goviiste.org. The work by Zaman et al. in 1997 was instrumental in reporting the isolation of Isodomoic Acids G and H from Chondria armata researchgate.netiiste.org. Beyond these, other isomers, including Isodomoic Acids A, B, C, D, E, and F, have also been isolated from Chondria armata, as well as from other marine organisms and shellfish, underscoring the alga's importance as a source for understanding the chemistry and biosynthesis of these potent compounds researchgate.netfao.orgnih.govnih.govresearchgate.netscispace.comnih.govresearchgate.netjst.go.jp.

Microalgal and Other Marine Organism Associations with Isodomoic Acid Isomers

Distinctions from Isodomoic Acids A-F in Diatom Species (e.g., Nitzschia, Pseudo-nitzschia)

Diatoms, particularly species belonging to the genera Pseudo-nitzschia and Nitzschia, are widely recognized as significant producers of domoic acid (DA) and a range of its associated isomers in marine environments researchgate.netmdpi.comnih.govawi.demdpi.comnih.govmarinemammalcenter.orgvliz.beu-tokyo.ac.jp. Scientific investigations have identified isomers such as A, B, and C within DA-producing diatom species scispace.comnih.gov. Furthermore, isomers E and F have been linked to the diatom Pseudo-nitzschia multiseries and subsequently found in shellfish that consume these microalgae researchgate.net.

Ecological Context of this compound Presence

Domoic acid (DA) and its related compounds, including this compound, are naturally synthesized by various marine algae, playing a role in the complex dynamics of marine ecosystems mdpi.comvliz.bepnas.org. The production of DA and its various isomers is significantly influenced by a confluence of environmental factors, such as nutrient availability, light intensity, ambient temperature, and salinity levels mdpi.comawi.denih.govvliz.bejcvi.org. For example, Pseudo-nitzschia species, which are key producers of DA in marine environments, demonstrate variations in their toxin output contingent upon these specific conditions mdpi.comnih.govvliz.be.

Advanced Structural Elucidation of Isodomoic Acid G

Methodologies for Stereochemical Definition of Isodomoic Acid G

The elucidation of this compound's complex structure, featuring a pyrrolidine (B122466) core and a tetrasubstituted exocyclic double bond, required a multi-faceted analytical approach. acs.org High-resolution spectroscopic methods were essential for piecing together the molecular framework, while chiroptical techniques and correlative studies with synthetic standards were indispensable for establishing the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the initial structural determination of this compound. In the original isolation study, proton (¹H) NMR spectroscopy, including two-dimensional techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), was employed to deduce the compound's constitution and the relative stereochemistry of the pyrrolidine ring and side chain. nih.gov

¹H NMR provided initial information on the number and chemical environment of protons in the molecule.

COSY experiments established proton-proton coupling networks, allowing for the connection of adjacent protons and the tracing of the carbon skeleton. nih.gov

NOESY revealed through-space correlations between protons, which was critical for determining the (E,E) geometry of the double bonds in the side chain. nih.gov

The final confirmation of the structure via NMR was achieved through comparative analysis with a synthetic standard. Researchers who completed the first total synthesis of this compound reported that the ¹H NMR spectral data for their synthetic 5'(R)-isodomoic acid G was identical to the data published in the original isolation report by Arakawa and colleagues. nih.gov This perfect match was a key piece of evidence in defining the molecule's stereochemistry.

Table 1: Application of NMR Techniques in this compound Structure Elucidation
NMR ExperimentInformation ObtainedReference
1D ¹H NMRProvided chemical shifts and coupling constants for all protons, giving initial structural clues. nih.gov
2D ¹H-¹H COSYEstablished J-coupling correlations between protons, confirming the connectivity of the pyrrolidine ring and the side chain. nih.gov
2D NOESYRevealed spatial proximity of protons, which was crucial for assigning the (E,E) stereochemistry of the conjugated diene system. nih.gov

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. In the initial isolation, Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized. nih.gov This technique provided a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 312, consistent with the molecular formula C₁₅H₂₁NO₆, the same as its isomer, domoic acid.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. While specific MS/MS fragmentation data for this compound is not detailed in the primary literature, the fragmentation pattern of the isomeric domoic acid is well-characterized and serves as a relevant reference. The fragmentation of the m/z 312 parent ion typically involves characteristic losses corresponding to parts of the amino acid structure.

Table 2: Mass Spectrometry Data for this compound and its Isomer Domoic Acid
TechniqueIonm/z (Mass/Charge)Significance
ESI-MS[M+H]⁺312Confirmed the molecular weight and elemental formula (C₁₅H₂₁NO₆) of this compound.
MS/MS (of Domoic Acid)Fragment Ion266Corresponds to the loss of the C7' carboxylic acid group as CO₂H₂ (water and carbon dioxide).
MS/MS (of Domoic Acid)Fragment Ion248Corresponds to the loss of water from the m/z 266 fragment.

While NMR and MS could define the connectivity and relative stereochemistry, they could not definitively establish the absolute configuration of the chiral centers. Circular Dichroism (CD) spectroscopy, a technique sensitive to the three-dimensional arrangement of atoms in chiral molecules, was the pivotal method used to solve this problem. acs.orgacs.org

The absolute stereochemistry of this compound was unequivocally confirmed by comparing the CD spectrum of the natural product with that of a synthetically prepared standard of known configuration (5'(R)-isodomoic acid G). acs.orgacs.orgnih.gov The spectra of the natural isolate and the synthetic 5'(R)-isomer were identical, which provided conclusive proof of the absolute configuration at all stereocenters, including the previously unknown C5' position. acs.orgnih.gov This comparative CD analysis was the final and decisive step in the complete structural elucidation of the natural product. acs.org

The ultimate confirmation of a natural product's structure is often its total synthesis. In the case of this compound, this approach was indispensable for assigning the final, ambiguous stereocenter. acs.orgnih.govnih.gov Researchers synthesized both possible C5' epimers, 5'(R)-isodomoic acid G and 5'(S)-isodomoic acid G, to compare with the natural isolate. nih.gov

The comparison was performed using two key methods:

NMR Spectroscopy : The ¹H NMR spectrum of the synthetic 5'(R)-isodomoic acid G was found to be identical to that of the natural product. nih.gov Furthermore, a mixed sample of the synthetic 5'(R)-isomer and the natural product showed a single set of peaks, confirming their identity. acs.org

Circular Dichroism (CD) Spectroscopy : As mentioned previously, the CD spectrum of the synthetic 5'(R)-isomer perfectly matched that of the natural this compound, confirming the absolute configuration. acs.orgacs.orgnih.gov

This correlative study, leveraging synthetic standards of known stereochemistry, provided unambiguous proof that naturally occurring this compound possesses the 5'(R) configuration. acs.org

Synthetic Chemistry and Total Synthesis of Isodomoic Acid G

Strategic Approaches to Isodomoic Acid G Total Synthesis

The total synthesis of this compound has been achieved through convergent strategies that divide the molecule into two key fragments: the pyrrolidine (B122466) core and the polyunsaturated side chain. acs.orgnih.govacs.org This approach allows for the independent synthesis of these complex fragments, which are then coupled at a late stage. A pivotal aspect of these strategies is the use of powerful transition-metal-catalyzed reactions to construct the key carbon-carbon bonds and control the stereochemistry of the molecule. acs.orgacs.orgchemfaces.com

One prominent strategy involves a sequential silylcarbocyclization/silicon-based cross-coupling process. nih.govacs.org This method showcases the utility of organosilicon chemistry in constructing complex molecules with high functional group tolerance and under mild reaction conditions. nih.govacs.org Another successful approach has utilized a nickel-catalyzed cyclization to form the pyrrolidine ring, which simultaneously sets the stereochemistry of the exocyclic double bond. acs.orgacs.orgchemfaces.com This particular strategy proved crucial in the first total synthesis and stereochemical definition of this compound. acs.orgnih.gov

The challenges in synthesizing this compound are multifaceted. They include the construction of the densely functionalized pyrrolidine ring with precise stereocontrol, the stereoselective formation of the tetrasubstituted exocyclic alkene, and the creation of the conjugated diene on the side chain with the correct geometry. nih.govacs.org The sensitivity of intermediates, such as vinylglycine derivatives, to both acidic and basic conditions further complicates the synthetic route. acs.org

Key Methodologies for Pyrrolidine Core Construction

The synthesis of the substituted pyrrolidine core of this compound is a critical phase of the total synthesis, demanding methods that can establish multiple stereocenters with high fidelity.

Rhodium-Catalyzed Carbonylative Silylcarbocyclization Reactions

A highly effective method for constructing the trans-2,3-disubstituted pyrrolidine core involves a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization of a 1,6-enyne derived from vinylglycine. acs.orgnih.gov This reaction, catalyzed by rhodium complexes such as Rh(acac)(CO)₂, proceeds under a carbon monoxide atmosphere to introduce a formyl group, which can be further elaborated. nih.gov The reaction yields a functionalized pyrrolidine ring with a silylmethylidene group, which serves as a handle for subsequent cross-coupling reactions. acs.orgnih.gov The choice of rhodium catalyst and reaction conditions is crucial for achieving high diastereoselectivity and yield. nih.gov

CatalystConditionsOutcomeReference
Rh(acac)(CO)₂Toluene, 90 °C, 300 psi COClean formation of the desired trans-pyrrolidine aldehyde nih.gov
[Rh(COD)₂]BF₄Toluene, 90 °C, 300 psi COFormation of the desired aldehyde with some decomposition nih.gov
Rh₄(CO)₁₂Toluene, 90 °C, 300 psi COFormation of the desired trans-pyrrolidine aldehyde nih.gov

Nickel-Catalyzed Cyclization for Exocyclic Alkene Stereocontrol

The stereoselective formation of the exocyclic tetrasubstituted alkene on the pyrrolidine ring is a significant hurdle in the synthesis of this compound. A key breakthrough in this area was the development of a nickel-catalyzed coupling of an alkynyl enone with an alkenylzirconium species. acs.orgnih.gov This intramolecular cyclization not only constructs the pyrrolidine ring but also establishes the stereochemistry of the exocyclic double bond in a single step. acs.orgchemfaces.comnih.gov The stereochemical outcome of the cyclization can be predictably controlled by altering the timing of the introduction of substituents on the precursors. acs.orgchemfaces.com This methodology was instrumental in the first total synthesis of this compound and the definitive assignment of its absolute stereochemistry. acs.orgchemfaces.com

Stereoselective Formation of the Polyunsaturated Side Chain of this compound

The synthesis of the polyunsaturated side chain of this compound, with its specific double bond geometry, requires sophisticated and stereocontrolled synthetic methods.

Diastereodivergent and Enantiodivergent Synthetic Routes

To unambiguously determine the stereochemistry of natural products like this compound, chemists often employ diastereodivergent and enantiodivergent synthetic strategies. chemfaces.comua.es These approaches allow for the synthesis of multiple stereoisomers from a common intermediate. acs.orgnih.gov In the context of this compound, this has involved synthesizing both the 5'(R) and 5'(S) isomers to compare with the natural product and establish its correct stereostructure. acs.orgchemfaces.com Such strategies are powerful tools for stereochemical assignment and for creating libraries of related compounds for biological evaluation.

Desilylative Iodination for Double Bond Configuration (Retentive vs. Invertive)

The configuration of the double bond in the side chain of this compound is crucial for its identity. A key transformation to control this is the desilylative iodination of a vinylsilane intermediate, which is generated from the rhodium-catalyzed silylcarbocyclization. acs.orgnih.gov This reaction can be directed to proceed with either retention or inversion of the double bond geometry, providing access to both the E- and Z-isomers required for the synthesis of this compound and its isomer, isodomoic acid H. acs.orgchemfaces.comnih.gov The choice of iodinating agent and reaction conditions dictates the stereochemical outcome. For instance, treatment with certain electrophilic iodine reagents can lead to a retentive iododesilylation, yielding the (E)-alkenyl iodide necessary for the synthesis of this compound. researchgate.net Conversely, different conditions can promote an invertive process. researchgate.net This stereochemically divergent approach provides a unified strategy for accessing different isomers of isodomoic acid from a common precursor. acs.orgnih.govchemfaces.com

ReagentOutcomeProductReference
Electrophilic Iodine ReagentRetentive Iododesilylation(E)-Alkenyl Iodide (for this compound) researchgate.net
Different ConditionsInvertive Iododesilylation(Z)-Alkenyl Iodide (for Isodomoic Acid H) researchgate.net

Silicon-Based Alkenyl-Alkenyl Cross-Coupling Reactions

A key innovation in the convergent total synthesis of this compound has been the application of a silicon-based alkenyl-alkenyl cross-coupling reaction. figshare.com This strategic disconnection allows for the late-stage union of two complex fragments: a pyrrolidine core and a side-chain component, thereby streamlining the synthetic sequence and postponing the connection of the two main parts of the molecule until a late step. figshare.comnih.gov

In a notable synthesis, the core of this compound was constructed as an E-alkenyl iodide. figshare.comchemfaces.com The side-chain was prepared as an alkenyl-dimethylsilanol. The crucial cross-coupling of these two fragments was accomplished using a palladium-catalyzed reaction activated by a fluoride (B91410) source. figshare.comorgsyn.org The reaction proceeds under mild conditions, which is essential to avoid compromising the stereochemical integrity of the sensitive functional groups present in both fragments. chemfaces.com

Researchers found that the hydration level of the fluoride activator, tetrabutylammonium (B224687) fluoride (TBAF), was critical for the success of the coupling. thieme-connect.com Optimal results and high yields were achieved when TBAF octahydrate was employed. thieme-connect.com This specific protocol highlights the sensitivity and precision required for this advanced coupling method. The reaction successfully formed the C4-C5' bond, establishing the complete carbon skeleton of the protected this compound with the desired E-stereochemistry of the exocyclic double bond. pitt.edu This approach represents an efficient application of silicon-based cross-coupling technology in the context of complex natural product synthesis. orgsyn.org

Key Parameters of the Silicon-Based Cross-Coupling Reaction for this compound Synthesis. pitt.edu
Reactant 1 (Core)Reactant 2 (Side-Chain)CatalystActivatorYield
Protected Pyrrolidine Alkenyl IodideProtected Side-Chain AlkenylsilanolPd₂(dba)₃·CHCl₃ (5 mol %)TBAF·8H₂O90%

Development of Modular Synthetic Approaches for this compound Analogues

The development of convergent and modular synthetic strategies for this compound has paved the way for the creation of various analogues. nih.gov A modular approach, by definition, involves the independent synthesis of key building blocks (or modules) that are later assembled. This strategy is inherently flexible and well-suited for generating a library of related compounds for structure-activity relationship (SAR) studies.

The silicon-based cross-coupling strategy is a prime example of a modular approach. figshare.comnih.gov The synthesis is divided into the preparation of two main modules: the pyrrolidine core and the side-chain. figshare.com By modifying the structure of either module, a wide range of analogues can be theoretically synthesized. For instance, the wide availability of different silicon-containing donors allows for the introduction of diverse side-chains onto the this compound core. nih.gov This flexibility is crucial for exploring the chemical space around the natural product to identify analogues with potentially interesting biological profiles.

Beyond purely synthetic chemical methods, bioconversion systems have also been developed to generate analogues of related domoic acids. rsc.org In one such system, a biosynthetic cyclase, DabC, was used to cyclize various linear substrates prepared through simple chemical synthesis into different isodomoic acid A analogues. rsc.org This chemoenzymatic approach represents another powerful modular strategy, where synthetic chemistry provides novel precursors for an enzymatic cyclization step. Such hybrid approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations, further expanding the toolbox for creating novel kainoid analogues.

Conceptual Modular Synthesis of this compound Analogues
Core ModuleSide-Chain ModulePotential Analogue Type
This compound Pyrrolidine CoreModified Alkenylsilanol (e.g., different alkyl groups)Side-Chain Modified Analogue
Modified Pyrrolidine Core (e.g., altered stereochemistry or substituents)This compound Side-ChainCore Modified Analogue
This compound Pyrrolidine CoreAromatic/Heteroaromatic SilanolAryl/Heteroaryl Analogue
Synthetically Prepared Linear PrecursorEnzymatic Cyclization (e.g., using DabC)Chemoenzymatically Generated Analogue

Pharmacological Research and Molecular Mechanisms of Isodomoic Acid G Non Clinical

Isodomoic Acid G as a Neuroexcitatory Amino Acid in Research Models

This compound, as a kainoid, functions as a neuroexcitatory amino acid. Kainoids, including domoic acid and its isomers, mimic the action of glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system nih.govresearchgate.net. This mimicry allows them to bind to and activate ionotropic glutamate receptors, leading to neuronal depolarization and excitation nih.govresearchgate.net. While specific research models detailing the use of this compound alone are less prevalent in the searched literature compared to domoic acid, the general understanding of kainoid neuroexcitatory properties applies. Studies on domoic acid and other isodomoic acids have utilized various in vitro systems, such as primary neuronal cultures and organotypic hippocampal slice cultures, as well as in vivo animal models (rodents, non-human primates) to investigate their neuroexcitatory effects and subsequent neurotoxicity nih.govcore.ac.ukresearchgate.netnih.gov. These models demonstrate that kainoids can induce seizures and neurodegeneration, consistent with their role as potent excitatory amino acid analogues nih.govcore.ac.ukresearchgate.netnih.gov. The neuroexcitatory nature of this compound is inferred from its structural similarity to domoic acid and its classification within the kainoid family, which are known for their potent effects on glutamate receptors nih.govresearchgate.net.

Molecular Interactions with Glutamate Receptors

This compound's neuroactivity stems from its interaction with ionotropic glutamate receptors, particularly the kainate receptor (KAR) subtypes.

Binding Affinity and Activation of Kainate Receptor Subtypes

Kainoid compounds, including domoic acid and its isomers like this compound, exhibit high affinity for kainate receptors nih.govscispace.comguidetopharmacology.org. Domoic acid, for instance, binds to kainate receptors with affinities in the nanomolar range (approximately 2–60 nM), which is generally higher than its affinity for AMPA receptors nih.govscispace.com. While specific binding affinity data for this compound across all kainate receptor subtypes are not explicitly detailed in the provided search results, studies on related isodomoic acids (A, C, D, E, F) indicate that they generally possess lower potency and affinity for kainate and AMPA receptors compared to domoic acid nih.gov. However, the C5' diastereomer of domoic acid shows nearly the same binding efficacy to the kainate receptor as domoic acid itself fao.org. The synthesis and characterization of isodomoic acids G and H have been reported, with their structural differences from domoic acid lying in the position and configuration of side-chain double bonds nih.govfao.orgnih.govacs.org. These structural variations can influence binding affinity and potency. For example, studies on domoic acid analogues have shown that a Z-alkene geometry at C1' leads to higher affinity, while an E-alkene geometry can significantly reduce potency acs.org.

Modulation of AMPA/Kainate (AMPA/KA) Ionotropic Glutamate Receptors

This compound, like other kainoids, acts as an agonist at kainate receptors and can also weakly activate AMPA receptors mdpi.comnih.gov. Domoic acid is known to bind and activate both AMPA and kainate receptors, leading to excitotoxic cell death mdpi.comnih.gov. It is described as a high-affinity kainate receptor agonist and a somewhat lower affinity AMPA receptor agonist nih.gov. Domoic acid is also noted to produce steady-state currents with a minimal desensitizing component on AMPA receptors, similar to kainic acid nih.gov. The potent neurotoxicity of domoic acid is attributed to its action via high-affinity AMPA- and kainate-sensitive glutamate receptors nih.gov. While specific modulation data for this compound on AMPA/KA receptors are limited in the provided snippets, its classification as a kainoid suggests it would interact with these receptor types.

Comparative Pharmacological Activity of this compound with Other Kainoids and Domoic Acid

Studies comparing the pharmacological activity of isodomoic acids with domoic acid reveal that isodomoic acids generally exhibit lower potency and affinity for kainate and AMPA receptors than domoic acid nih.govfao.org. For example, isodomoic acids A, B, and C showed little to no effect at a dose of 5 mg/kg in mice, whereas domoic acid induced severe toxic changes at the same dose fao.org. Even at 20 mg/kg, isodomoic acids A, B, and C induced minimal behavioral changes fao.org. Similarly, the binding affinities of isodomoic acid A and C for the GluR6 subunit were significantly lower than that of domoic acid nih.gov. Isodomoic acids D, E, and F also showed considerably lower affinities for high-affinity KA binding sites in the rat brain compared to domoic acid nih.gov. These findings suggest that structural differences, particularly in the side chain, influence the potency and toxicity of these kainoids nih.govfao.orgacs.org. The C5' diastereomer, however, exhibits binding efficacy similar to domoic acid fao.org.

Non-Clinical Investigations into Neurotoxicity Mechanisms

The neurotoxicity of kainoids like domoic acid is primarily mediated through excitotoxicity, a process involving the overstimulation of glutamate receptors nih.govfrontiersin.orgtermedia.plnih.gov.

Excitotoxic Pathways in In Vitro and Animal Models (e.g., oxidative stress, calcium homeostasis disruption)

The mechanism of neurotoxicity for domoic acid and related kainoids involves activation of glutamate receptors, particularly kainate and AMPA receptors, leading to excessive influx of calcium ions into neurons mdpi.comnih.govcore.ac.uknih.govnih.govfrontiersin.orgtermedia.plmdpi.com. This calcium overload disrupts cellular homeostasis, triggers downstream signaling cascades, and ultimately results in neuronal cell death frontiersin.orgtermedia.plnih.govmdpi.com. Key pathways implicated include:

Excitotoxic Pathways: Prolonged or excessive activation of kainate and AMPA receptors by kainoids leads to excitotoxicity nih.govfrontiersin.orgtermedia.plnih.gov. This process is characterized by neuronal hyperexcitation and subsequent damage. In vitro studies using cerebellar granule cell cultures have demonstrated that domoic acid increases glutamate release, intracellular calcium, and cell death, which can be prevented by kainate and NMDA receptor antagonists core.ac.uk.

Oxidative Stress: Excitotoxicity is closely linked to oxidative stress. The influx of calcium ions can lead to mitochondrial dysfunction, increasing the production of reactive oxygen species (ROS) frontiersin.orgtermedia.plnih.govmdpi.com. These ROS can damage cellular components like proteins, lipids, and DNA, further exacerbating neuronal injury frontiersin.orgtermedia.plnih.gov.

Calcium Homeostasis Disruption: The excessive influx of calcium ions through activated glutamate receptors is a central event in excitotoxicity frontiersin.orgtermedia.plnih.govmdpi.com. This influx overwhelms the cell's buffering capacity, leading to a sustained increase in intracellular calcium ([Ca²⁺]i). This calcium dyshomeostasis activates various detrimental cellular processes, including the activation of proteases, lipases, and endonucleases, and can lead to mitochondrial permeability transition pore opening, further amplifying ROS production frontiersin.orgtermedia.plnih.govmdpi.com.

While specific studies detailing the neurotoxicity mechanisms of this compound are not extensively covered in the provided snippets, its classification as a kainoid suggests it would share these excitotoxic pathways. Research on domoic acid and other isodomoic acids in animal models has shown that these compounds can induce seizures and neurodegeneration, particularly in limbic system structures like the hippocampus nih.govnih.gov.

Compound List

this compound

Domoic Acid (DA)

Kainic Acid (KA)

Isodomoic Acid A

Isodomoic Acid B

Isodomoic Acid C

Isodomoic Acid D

Isodomoic Acid E

Isodomoic Acid F

Isodomoic Acid H

(S)-AMPA

Glutamate

Kainate

Ecological Significance of Isodomoic Acid G in Marine Ecosystems

Trophic Transfer and Bioaccumulation Dynamics of Isodomoic Acid G

The transfer and accumulation of domoic acid and its isomers through the marine food web is a well-documented phenomenon that poses a significant threat to marine wildlife and public health. nih.govmdpi.comnih.gov Although specific studies tracing the trophic transfer of this compound are not available, the general pathway for domoic acid-related compounds provides a framework for its likely movement through marine ecosystems.

The process begins with the producers, primarily diatoms of the genus Pseudo-nitzschia and certain species of red algae like Chondria armata. researchgate.netresearchgate.net These microorganisms are consumed by primary consumers, particularly filter-feeding organisms.

Key Vectors in Trophic Transfer:

Shellfish: Bivalves such as mussels, scallops, and clams are primary vectors for domoic acid and its isomers. researchgate.netnih.gov They filter large volumes of water, accumulating toxins from phytoplankton in their tissues.

Zooplankton: Small crustaceans like copepods and krill graze on toxic algae and serve as a crucial link, transferring the toxins to higher trophic levels. nih.gov

Planktivorous Fish: Forage fish like anchovies and sardines feed on phytoplankton and zooplankton, accumulating the toxins and becoming a major vector for larger predators. nih.gov

Once in the food web, these toxins are transferred to higher trophic levels, including larger fish, cephalopods, seabirds, and marine mammals. nih.govalr-journal.orgfigshare.com This biomagnification can lead to significant poisoning events in top predators. While data on the specific concentration of this compound in various marine organisms is scarce, it is expected to be present alongside domoic acid and other isomers in contaminated seafood. researchgate.net Generally, isomers of domoic acid are found in lower concentrations than domoic acid itself and are considered less potent. mdpi.comresearchgate.netnih.gov

Table 1: Documented Vectors for Domoic Acid and its Isomers in Marine Food Webs This table is interactive. You can sort and filter the data.

Trophic Level Organism Type Examples Role in Trophic Transfer Citations
Primary Producers Phytoplankton Pseudo-nitzschia species Produces domoic acid and its isomers. researchgate.netresearchgate.net
Primary Producers Macroalgae Chondria armata Original source of isolated this compound. fao.orgnih.gov
Primary Consumers Shellfish Mussels, Scallops, Clams Accumulates toxins by filter-feeding. researchgate.netnih.gov
Primary Consumers Zooplankton Krill, Copepods Grazes on toxic algae, transfers toxins up the food web. nih.gov
Secondary Consumers Fish Anchovies, Sardines Feeds on contaminated plankton, major vector for predators. nih.gov
Secondary/Tertiary Consumers Cephalopods Octopus, Cuttlefish Preys on contaminated organisms like crabs and bivalves. alr-journal.orgresearchgate.net
Tertiary/Quaternary Consumers Marine Mammals Sea lions, Whales, Dolphins Top predators that accumulate high levels of toxins. nih.govnih.gov
Tertiary/Quaternary Consumers Seabirds Cormorants, Pelicans Consumes contaminated fish, leading to mass mortality events. nih.gov

Potential Ecological Roles of this compound (e.g., Grazer Defense)

The precise ecological functions of this compound have not been specifically studied. However, research on the broader group of domoic acid toxins suggests potential roles, particularly in chemical defense. The production of domoic acid by Pseudo-nitzschia has been observed to increase in the presence of zooplankton grazers, such as copepods. researchgate.net This indicates that these compounds may function as a defense mechanism, deterring predation and thereby increasing the survival of the toxin-producing algae.

Given that isodomoic acids, including this compound, possess neurotoxic properties, albeit generally less potent than domoic acid, they could contribute to this defensive role. mdpi.comnih.gov An insecticidal effect of isodomoic acids has also been noted, further supporting their potential as defensive chemical agents in their producing organisms. nih.gov However, without direct experimental evidence, the role of this compound as a grazer deterrent remains speculative.

Environmental Factors Influencing Isodomoic Acid Production in Source Organisms

The production of domoic acid and its isomers by diatoms like Pseudo-nitzschia is not constant and is known to be heavily influenced by a variety of environmental factors. While no studies have specifically isolated the factors controlling the synthesis of this compound, the conditions that trigger general domoic acid production provide insight into when its isomers might also be produced.

Harmful algal blooms (HABs) involving Pseudo-nitzschia are often associated with specific environmental conditions that can lead to increased toxin production. vliz.be

Key Environmental Triggers for Domoic Acid Production:

Nutrient Availability: The limitation of certain nutrients is a primary trigger. Production of domoic acid often increases under conditions of silicate (B1173343) or phosphate (B84403) limitation, while nitrogen is a necessary component of the toxin molecule. vliz.bemdpi.comnoaa.gov

Light and Temperature: Both light intensity and temperature can affect the growth of Pseudo-nitzschia and its toxin production. Generally, higher light intensity and warmer temperatures can promote the growth of these diatoms and subsequent toxin synthesis. mdpi.com

Salinity: Changes in salinity have been shown to affect the growth and toxicity of some Pseudo-nitzschia species. tandfonline.com

Trace Metals: The availability of trace metals, such as iron and copper, can also play a role in regulating domoic acid production. noaa.gov

Bacterial Interactions: The presence of certain marine bacteria interacting with Pseudo-nitzschia cells has been linked to significantly higher domoic acid production, suggesting a complex symbiotic or antagonistic relationship influences toxicity. researchgate.netnoaa.gov

**Table 2: Environmental Factors Influencing Domoic Acid Production by Pseudo-nitzschia*** *This table is interactive. You can sort and filter the data.

Factor Influence on Domoic Acid Production Description Citations
Nutrients Increases under limitation Limitation of phosphate or silicate can trigger or enhance toxin production. vliz.bemdpi.comnoaa.gov
Light Variable; can increase production Higher light intensity often correlates with increased toxin synthesis. mdpi.com
Temperature Variable; can increase production Warmer temperatures can promote blooms of toxin-producing species. mdpi.com
Salinity Can affect production Optimal salinity levels vary between species and strains. tandfonline.com
Trace Metals Can influence production Availability of iron and copper can regulate toxin synthesis. noaa.gov
Bacteria Can increase production Direct contact with specific bacteria can enhance toxin production in diatoms. researchgate.netnoaa.gov

Advanced Analytical Methodologies for Isodomoic Acid G

High-Performance Liquid Chromatography (HPLC) for Isodomoic Acid G Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of domoic acid and its isomers, including this compound. Its versatility allows for various detection strategies.

UV and Fluorescence Detection Strategies

UV Detection: HPLC coupled with Ultraviolet (UV) detection is a widely adopted method for domoic acid analysis due to the compound's chromophore, which absorbs light in the UV region, typically around 242 nm aesan.gob.esfao.org. This method is often employed for routine monitoring in shellfish aesan.gob.es. The European Commission has recommended HPLC-UV as a reference method researchgate.net. However, UV detection can be susceptible to matrix interferences, potentially leading to false positives if interfering species possess similar UV absorption characteristics researchgate.net. Careful control of mobile phase pH, for instance, at pH 2.5 with a C18 column, can improve chromatographic separation and reduce interference from compounds like tryptophan nih.govresearchgate.net. Detection limits for HPLC-UV in shellfish tissue can range from 0.1 to 1 μg/g, depending on the detector's sensitivity and sample preparation researchgate.netnih.gov.

Fluorescence Detection (FLD): HPLC with Fluorescence Detection (FLD) offers enhanced sensitivity and selectivity compared to UV detection, often requiring pre-column derivatization to introduce a fluorescent tag researchgate.netresearchgate.netcsic.esu-tokyo.ac.jp. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) are commonly used for this purpose researchgate.netresearchgate.netu-tokyo.ac.jp. This derivatization strategy can significantly lower detection limits, making it suitable for trace analysis in samples like seawater and phytoplankton researchgate.netresearchgate.net. For instance, a method using FMOC-Cl derivatization followed by reversed-phase HPLC with FLD achieved detection limits as low as 15 pg/mL in seawater fao.orgresearchgate.net. While FLD methods are highly sensitive, they involve more complex sample preparation steps, including derivatization, which can be time-consuming researchgate.netresearchgate.net.

Data Table 8.1.1: Comparison of HPLC Detection Strategies for Domoic Acid Analogs

Detection MethodTypical WavelengthDerivatization RequiredSensitivity (LOD)SelectivityMatrix InterferenceTypical ApplicationReferences
UV Detection~242 nmNo0.1-1 μg/gModerateHighRoutine monitoring, shellfish analysis aesan.gob.esresearchgate.netnih.gov
Fluorescence Detection (FLD)Excitation/Emission specificYes (e.g., FMOC-Cl)< 1 ng/mL (seawater), 6 ng/g (mussel)HighLow (post-derivatization)Trace analysis, seawater, phytoplankton fao.orgresearchgate.netresearchgate.net

Mass Spectrometry-Based Techniques for this compound

Mass Spectrometry (MS) coupled with liquid chromatography offers high sensitivity, selectivity, and the ability to confirm analyte identity through mass-to-charge ratios and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for confirmatory analysis of domoic acid and its isomers due to its superior sensitivity and specificity researchgate.netcsic.esnih.govmdpi.comresearchgate.net. This technique allows for the simultaneous detection and quantification of multiple domoic acid isomers by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) nih.govmdpi.comcanada.ca. For instance, transitions such as m/z 312 > 266 are commonly used for domoic acid canada.ca. LC-MS/MS methods often require efficient sample pretreatment, such as immunoaffinity column (IAC) purification, to mitigate matrix effects and achieve low detection limits, which can be as low as 0.02 µg/g in shellfish nih.gov. The ability to differentiate isomers is dependent on chromatographic separation and the specificity of the MRM transitions, though isomers can share similar mass spectral fragmentation patterns nih.govmdpi.comnih.govcaymanchem.com.

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS)

Electrospray Ionization (ESI) coupled with Ion Trap Mass Spectrometry (IT-MS) is another powerful technique for the analysis of domoic acid and its isomers mdpi.com. ESI is a soft ionization technique suitable for polar and thermally labile compounds like domoic acid, producing protonated molecules ([M+H]+) csic.esmdpi.com. Ion trap mass spectrometers offer high sensitivity and the capability for multiple stages of mass analysis (MSn), allowing for detailed structural elucidation and isomer differentiation through fragmentation studies. While specific applications of ESI-IT-MS solely for this compound are less detailed in the provided literature, it represents a viable approach for comprehensive analysis within the broader domoic acid family mdpi.com.

Data Table 8.2: Mass Spectrometry-Based Techniques for Domoic Acid Isomers

TechniqueIonization MethodDetection Mode(s)Typical LOD (approx.)Key AdvantagesChallengesReferences
LC-MS/MSESIMRM, SRM0.02 µg/g (shellfish)High sensitivity, high selectivity, confirmatoryMatrix effects, isomer differentiation can be challenging researchgate.netnih.govmdpi.comresearchgate.netcanada.ca
ESI-IT-MSESIMSn, Full ScanNot specified for this compoundHigh sensitivity, structural elucidation, isomer differentiationComplex sample matrices, potential for ion suppression mdpi.com

Immunochemical Methods (e.g., ELISA) for this compound Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) provide a rapid and cost-effective screening tool for domoic acid and its analogs, including this compound researchgate.netvjs.ac.vnr-biopharm.comscribd.comresearchgate.netnih.gov. These assays typically utilize antibodies raised against domoic acid, allowing for competitive binding with the analyte in a sample r-biopharm.comscribd.comresearchgate.net. ELISAs can offer detection limits in the low parts per billion (ppb) range and provide results within a few hours scribd.comresearchgate.net. While ELISAs are valuable for screening, they may exhibit cross-reactivity with structurally similar compounds, including other domoic acid isomers, necessitating confirmation by more specific methods like LC-MS/MS researchgate.netresearchgate.net. The sensitivity for domoic acid detection by ELISA is reported around 50 µg kg⁻¹ nih.gov.

Challenges in Isomer Differentiation and Trace Analysis of this compound

Analyzing this compound presents several significant challenges:

Isomer Differentiation: this compound, like other isodomoic acids, shares a common molecular formula and mass with domoic acid and its other isomers. This structural similarity makes their separation and distinct identification challenging. Advanced chromatographic techniques (e.g., specific column chemistries, optimized mobile phases, and gradient profiles) are essential for resolving these isomers nih.govresearchgate.netnih.govmdpi.comcanada.cacaymanchem.com. Mass spectrometry, particularly MS/MS, aids in differentiation through fragmentation patterns, but isomers can still produce similar fragment ions nih.govmdpi.comnih.govcaymanchem.com.

Trace Analysis: this compound can occur at very low concentrations in environmental samples and seafood. Achieving the required low limits of detection (LOD) and quantification (LOQ) for trace analysis demands highly sensitive detection methods (like FLD or MS) coupled with efficient sample preparation techniques, including extraction, cleanup, and pre-concentration steps researchgate.netresearchgate.netnih.gov. Matrix effects in complex samples like shellfish can suppress ionization in MS, further complicating trace analysis and requiring robust sample cleanup strategies fao.orgnih.gov.

Method Validation: Ensuring the accuracy and reliability of analytical methods for this compound requires rigorous validation, including assessing linearity, precision, recovery, and specificity against certified reference materials or independently verified methods nih.govresearchgate.netr-biopharm.comlgcstandards.com.

Future Research Trajectories for Isodomoic Acid G Studies

Innovations in Synthetic Chemistry and Analog Design for Isodomoic Acid G

The total synthesis of this compound has been a significant achievement, demonstrating sophisticated chemical methodologies. Key innovations have centered on the stereoselective construction of its complex pyrrolidine (B122466) core and the exocyclic tetrasubstituted alkene side chain nih.govacs.orgacs.orgacs.orgacs.orgnih.gov. Future research in synthetic chemistry can build upon these foundations by exploring novel, more efficient, and greener synthetic routes.

Catalytic Methods: The development and application of transition metal catalysis, particularly nickel-catalyzed cyclizations nih.govacs.orgacs.orgthieme-connect.comnih.govumich.edunih.gov and rhodium-catalyzed carbonylative silylcarbocyclization nih.govacs.orgthieme-connect.com, have been pivotal. Future work could focus on expanding the scope of these catalytic systems, perhaps employing earth-abundant metals or photocatalysis to achieve similar transformations with improved sustainability and atom economy.

Stereochemical Control: Strategies that allow for the precise control of alkene stereochemistry, such as the stereochemically divergent desilylative iodination developed by Denmark and colleagues, are crucial for accessing specific isomers acs.org. Further research could investigate new methods for controlling the E/Z stereochemistry of the tetrasubstituted alkene and other stereocenters within the molecule.

Analog Design: The synthesis of this compound has paved the way for creating structural analogs. Future research could focus on designing and synthesizing analogs with modified side chains or core structures to probe structure-activity relationships, potentially leading to new pharmacological tools or compounds with altered biological properties. This includes exploring variations in the double bond positions and configurations, as well as modifications to the pyrrolidine ring and carboxylic acid functionalities.

Table 1: Key Synthetic Approaches for this compound

Key Transformation/MethodologyCatalysts/Reagents UsedSignificanceReference(s)
Nickel-catalyzed cyclizationNi(COD)₂, ZnCl₂Pyrrolidine ring formation and alkene stereochemistry establishment nih.govacs.orgacs.orgthieme-connect.comnih.govumich.edunih.gov
SilylcarbocyclizationRh(acac)(CO)₂, HSiMe₂Ph, COConstruction of the pyrrolidine core nih.govacs.orgthieme-connect.com
Desilylative iodinationICl, HF/H₂OStereochemically divergent introduction of iodine for E/Z alkene control acs.org
Alkenyl-alkenyl silicon-based couplingPd(dba)₃⋅CHCl₃, TBAF⋅8H₂OFormation of the conjugated diene side chain nih.govacs.orgthieme-connect.comchemfaces.com
Swern Oxidation/Wittig OlefinationSwern reagents, Wittig reagentsFormation of unsaturated acyl oxazolidinone intermediates nih.govacs.orgacs.org

Comprehensive Elucidation of this compound Biosynthetic Regulatory Networks

This compound, along with other domoic acid isomers, is produced by marine microalgae, notably the red alga Chondria armata nih.govresearchgate.netnih.gov. While the biosynthesis of domoic acid (DA) itself is becoming clearer, the specific regulatory networks governing the production of individual isomers like this compound are less understood researchgate.netpnas.org. Future research should aim to:

Identify Biosynthetic Genes: Elucidating the complete set of genes responsible for this compound biosynthesis in producing organisms like Chondria armata is a critical step pnas.org. This involves genomic sequencing and transcriptomic analysis to identify enzymes involved in precursor synthesis, cyclization, and functionalization.

Characterize Enzymes: Once genes are identified, the enzymes they encode need to be characterized. This includes determining their substrate specificities, reaction mechanisms, and cofactor requirements. For instance, understanding the specific enzymes responsible for the unique side-chain structure of this compound compared to other isomers is vital pnas.org.

Investigate Regulatory Mechanisms: Research should focus on identifying the regulatory factors that control the expression of these biosynthetic genes. This could involve studying the influence of environmental cues such as light, nutrient availability, temperature, and the presence of other organisms on this compound production. Understanding these regulatory networks could shed light on why certain isomers are produced preferentially or under specific conditions.

Deeper Understanding of this compound Ecological Functions

The ecological roles of this compound and other domoic acid isomers in marine environments are largely unexplored. While domoic acid is recognized as a neurotoxin that bioaccumulates in food webs, the specific functions of this compound within its producing organisms or its broader ecological impact remain to be elucidated researchgate.netresearchgate.net. Future research directions include:

Role in Producing Organisms: Investigating whether this compound serves a specific purpose for the algae that produce it, such as a defense mechanism against grazing or a role in cellular metabolism.

Interactions in Marine Ecosystems: Studying how this compound interacts with other marine organisms. This could involve examining its uptake, metabolism, and potential effects on plankton, invertebrates, and fish.

Environmental Fate and Transformation: Understanding the stability of this compound in the marine environment, including its susceptibility to photodegradation, microbial breakdown, or transformation into other compounds, is crucial for assessing its environmental persistence and impact researchgate.netresearchgate.net.

Advancements in Ultra-Sensitive and Isomer-Specific Analytical Techniques for this compound

Accurate and sensitive detection of this compound, especially in complex environmental matrices and distinguishing it from other domoic acid isomers, is paramount. While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for domoic acid analysis researchgate.netrivm.nl, advancements are needed for greater sensitivity and isomer specificity.

High-Resolution Chromatography: Developing or optimizing chromatographic methods, such as advanced HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), can improve separation efficiency and sensitivity, allowing for the precise quantification of this compound even at trace levels.

Isomer-Specific Detection: Research should focus on developing analytical techniques that can reliably differentiate this compound from other domoic acid isomers (e.g., epi-domoic acid, isodomoic acids A-H) researchgate.netresearchgate.netresearchgate.net. This may involve chiral chromatography, advanced MS/MS fragmentation patterns, or Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identification and quantification. The stereochemical definition achieved through synthesis, using NMR and CD spectra, highlights the importance of these techniques for isomer specificity nih.govacs.orgacs.orgnih.gov.

Biosensor Development: The creation of highly sensitive biosensors or immunoassays specifically targeting this compound could provide rapid screening tools for environmental monitoring and quality control of marine products.

Computational and In Silico Approaches to this compound Research

Computational and in silico methods offer powerful tools to complement experimental studies on this compound. These approaches can accelerate discovery, elucidate mechanisms, and predict properties.

Mechanistic Studies: Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound, such as nickel-catalyzed cyclizations, helping to optimize reaction conditions and predict stereochemical outcomes nih.govacs.org.

Structure-Activity Relationship (SAR) Modeling: In silico modeling can be used to predict the biological activity and toxicity of this compound and its potential analogs by correlating structural features with known biological effects. This can guide the design of new compounds with desired properties.

Biosynthetic Pathway Modeling: Computational tools can aid in reconstructing and simulating the proposed biosynthetic pathways of this compound, helping to identify key enzymes and regulatory steps that may be difficult to study experimentally pnas.org.

Molecular Docking and Dynamics: These methods can be used to study the interactions of this compound with its biological targets, such as glutamate (B1630785) receptors, providing insights into its neurotoxic mechanism core.ac.uk.

By pursuing these research trajectories, scientists can significantly advance our understanding of this compound, from its intricate synthesis to its potential ecological significance and biological interactions.

Q & A

Basic: What experimental strategies are employed in the total synthesis of isodomoic acid G?

Answer: The total synthesis of this compound involves multi-step organic reactions, including stereocontrolled cyclization, oxidation, and functional group transformations. Key steps include:

  • Palladium-catalyzed cross-coupling to assemble the pyrrolidine core .
  • Dess-Martin periodinane oxidation followed by NaClO₂-mediated oxidation to install carboxylic acid groups .
  • Chiral resolution using ion-exchange chromatography to isolate the 5′(R)-isomer, confirmed via CD spectroscopy .
    Critical intermediates (e.g., alkenyl iodides and conjugated enynes) are synthesized with >70% yield and stereochemical fidelity .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer: Structural validation combines 1D/2D NMR (e.g., NOESY for stereochemistry) and circular dichroism (CD) spectroscopy. For example:

  • 1H NMR distinguishes 5′(R) and 5′(S) isomers via subtle shifts in methyl and pyrrolidine proton signals .
  • CD spectra match synthetic 5′(R)-isodomoic acid G with the natural product, confirming absolute configuration .
  • High-resolution mass spectrometry (HRMS) validates molecular formula .

Basic: What biosynthetic precursors contribute to this compound in diatoms?

Answer: this compound biosynthesis in Pseudo-nitzschia spp. involves:

  • N-prenylation of L-glutamic acid with geranyl pyrophosphate (GPP) .
  • Two oxygenase-mediated transformations to form the pyrrolidine ring and conjugated diene .
    Gene clusters encoding these enzymes (e.g., cytochrome P450s) are upregulated during toxin production .

Basic: What analytical methods quantify this compound in marine samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Dispersive solid-phase extraction pre-concentrates toxins from shellfish .
  • Monolithic columns enable high-throughput separation of isomers (e.g., isodomoic acids D, E, F) .
  • CID fragmentation patterns differentiate this compound from domoic acid using reference standards .

Advanced: How can stereochemical inversions during synthesis be minimized?

Answer: Strategies include:

  • Protecting group selection : TIPS groups prevent undesired carbonyl interactions during iodination, retaining double bond geometry .
  • Low-temperature reactions : Pd₂(dba)₃ catalysis at −78°C suppresses epimerization .
  • Sodium amalgam optimization : Prevents diene reduction during deprotection .

Advanced: How to resolve discrepancies in NMR data between synthetic and natural this compound?

Answer: Discrepancies often arise from:

  • Impurity profiling : Use preparative HPLC to isolate trace isomers (e.g., 5′(S)-isomer) .
  • Dynamic NMR studies : Assess conformational exchange in pyrrolidine rings at variable temperatures .
  • Mixed-sample analysis : Compare synthetic and natural product spectra to identify non-identical signals .

Advanced: How do salinity gradients affect this compound production in diatoms?

Answer: Salinity stress experiments reveal:

  • Optimal production at 30–40 psu in Pseudo-nitzschia seriata, linked to osmoregulatory gene activation .
  • LC-MS quantification shows 2.5× higher cellular toxin levels at 40 psu vs. 20 psu .
  • Nutrient co-limitation (e.g., silicate) modulates toxin yields under hypersaline conditions .

Advanced: What distinguishes the neurotoxic potency of this compound from its isomers?

Answer: In vivo murine models demonstrate:

  • Seizure induction : this compound requires 1.8× higher doses than domoic acid (ED₅₀ = 2.1 mg/kg vs. 1.2 mg/kg) .
  • Receptor affinity : Competitive binding assays show 10× lower affinity for kainate receptors vs. domoic acid .
  • Metabolite profiling : Glutathione conjugation rates differ among isomers, altering detoxification pathways .

Advanced: What enzymatic mechanisms enable C–H activation in this compound biosynthesis?

Answer: Non-heme iron oxygenases catalyze:

  • Radical-mediated cyclization : Install the pyrrolidine ring via tyrosine-valine crosslinking .
  • Desaturation : Create conjugated dienes using Fe(IV)-oxo intermediates .
    In vitro reconstitution with isotopically labeled substrates confirms these steps .

Advanced: What challenges arise in distinguishing this compound from epi-DA in environmental samples?

Answer: Co-elution in HPLC and similar CID spectra require:

  • Ion mobility spectrometry (IMS) : Resolve isomers via collision cross-section differences .
  • NMR-guided isolation : Compare ¹³C chemical shifts at C5′ (δ = 72.1 ppm for this compound vs. 68.9 ppm for epi-DA) .
  • Species-specific profiling : Correlate toxin ratios with diatom strain genetics (e.g., P. plurisecta vs. N. naviculoides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.